Globularin
Overview
Description
Globularin is an iridoid glucoside compound isolated from the leaves of Globularia alypum. It is known for its various biological activities, including hypoglycaemic, hypolipidemic, antioxidant, anti-inflammatory, antibacterial, and anticancer properties . The molecular formula of this compound is C24H28O11, and it has a molecular weight of 492.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Globularin can be extracted from the leaves of Globularia alypum using methods such as ultrasound-assisted extraction and Soxhlet extraction . These methods involve the use of solvents like ethanol and water to extract the compound from the plant material. The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Globularia alypum plants. The process includes harvesting the leaves, drying them, and then using solvents to extract the compound. The extract is then subjected to purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Globularin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with enhanced antioxidant properties .
Scientific Research Applications
Globularin has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of Globularin involves its interaction with various molecular targets and pathways. It exerts its hypoglycaemic effect by enhancing insulin sensitivity and promoting glucose uptake in cells . Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effect of this compound is mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Globularin is unique compared to other iridoid glucosides due to its specific biological activities and molecular structure. Similar compounds include aucubin, catalpol, and verbascoside, which also exhibit various biological activities . this compound stands out due to its potent hypoglycaemic and hypolipidemic effects, making it a promising candidate for the development of therapeutic agents for diabetes and hyperlipidemia .
List of Similar Compounds
- Aucubin
- Catalpol
- Verbascoside
This compound’s unique combination of biological activities and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIGYBYAZUFDLA-LUVHZPKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347703 | |
Record name | Globularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58286-51-4, 1399-49-1 | |
Record name | Scutellarioside I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058286514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Globularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Globularin and where is it found?
A1: this compound is an iridoid glucoside primarily isolated from the leaves of Globularia alypum [, , , ], a plant species found in the Mediterranean region. It has also been identified in other Globularia species [, , ] and a few other plant families, including Plantaginaceae [, , ] and Scrophulariaceae [, , , , ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H34O14 and it has a molecular weight of 582.5 g/mol [].
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound has been determined using various spectroscopic techniques including UV, IR, MS, 1H-NMR, 13C-NMR, DEPT, COSY, and HMBC [, , , ]. These methods provide information about the compound's functional groups, connectivity, and spatial arrangement of atoms.
Q4: What is the significance of the first report of a chlorinated iridoid in Globularia alypum?
A4: The discovery of Globularioside, a chlorinated iridoid, in Globularia alypum [] is significant because it represents a novel structural feature within this class of compounds. Additionally, unlike other known 7-chlorinated iridoid glucosides with an alpha chlorine configuration, Globularioside possesses a unique 7beta chlorine substituent.
Q5: Does this compound exhibit any notable biological activities?
A5: Research suggests that this compound possesses hypoglycemic activity []. In studies involving diabetic rats, this compound administration significantly reduced blood glucose levels. Additionally, this compound exhibited tyrosinase inhibitory activity with an IC50 value of 42 μM [, ].
Q6: Has this compound been investigated for its potential in treating diabetes?
A7: While this compound demonstrated hypoglycemic effects in diabetic rats [], further research is crucial to determine its mechanism of action, efficacy, and safety in humans. Studies on Globularia alypum extracts, potentially containing this compound, have shown antidiabetic potential [], but isolating and understanding the specific contribution of this compound requires more research.
Q7: Are there any established analytical methods for the detection and quantification of this compound?
A8: Yes, High-Performance Liquid Chromatography (HPLC) has been used for the determination of this compound in Globularia alypum [, ]. This method allows for the separation, identification, and quantification of this compound in complex plant extracts.
Q8: What is the taxonomic significance of identifying specific iridoid glucosides in different Plantago species?
A9: The presence and distribution of iridoid glucosides, such as aucubin, geniposidic acid, and asperuloside, have been investigated in various Plantago species []. These findings offer valuable insights into the chemotaxonomic relationships within the genus, helping to understand the evolutionary pathways and diversification of these plants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.